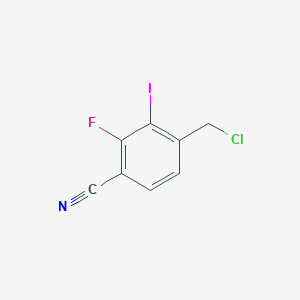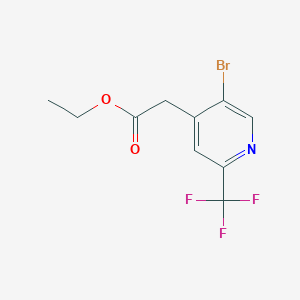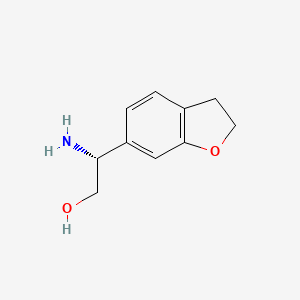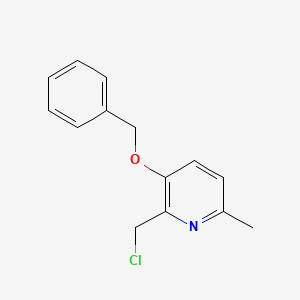
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, featuring a bromomethyl group, an isopropyl group, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 2-isopropyl-1-methoxybenzene
Starting Material: 2-isopropyl-1-methoxybenzene.
Reagents: N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Conditions: The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of 4-(bromomethyl)-2-isopropyl-1-methoxybenzene.
-
Industrial Production Methods
Scale-Up: The industrial production of this compound follows similar principles but is optimized for larger scales. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, and alkoxides) to form corresponding substituted products.
Reagents and Conditions: Common reagents include sodium azide (NaN3) for azide substitution, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Oxidation Reactions
Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: These reactions are usually performed in aqueous or mixed solvent systems under acidic or basic conditions.
-
Reduction Reactions
Reduction of the Bromomethyl Group: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: The reduction is typically carried out in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azides, amines, and ethers can be formed.
Oxidation Products: The primary oxidation product is 4-(carboxymethyl)-2-isopropyl-1-methoxybenzene.
Reduction Products: The primary reduction product is 4-methyl-2-isopropyl-1-methoxybenzene.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: 4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for potential therapeutic properties. The bromomethyl group can be modified to introduce various pharmacophores, aiding in the development of new drugs.
Biological Probes: It can be used to synthesize labeled compounds for biological studies, such as radiolabeled or fluorescent probes.
Industry
Material Science: The compound is used in the synthesis of polymers and advanced materials. Its functional groups facilitate the formation of cross-linked networks and other polymeric structures.
Catalysis: It serves as a ligand or precursor in the preparation of catalysts for various chemical reactions, including cross-coupling and polymerization processes.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-2-isopropyl-1-methoxybenzene depends on the specific chemical reaction it undergoes. Generally, the bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The methoxy and isopropyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Molecular Targets and Pathways
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
4-(Bromomethyl)-1-methoxybenzene
- Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
-
4-(Chloromethyl)-2-isopropyl-1-methoxybenzene
- The chlorine atom is less reactive than bromine, leading to different reactivity and selectivity in substitution reactions.
-
4-(Bromomethyl)-2-methyl-1-methoxybenzene
- The methyl group is smaller than the isopropyl group, affecting the compound’s steric properties and reactivity.
Uniqueness
4-(Bromomethyl)-2-isopropyl-1-methoxybenzene is unique due to the combination of its functional groups. The presence of the isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The methoxy group can also participate in electronic interactions, further modifying the compound’s behavior in various chemical processes.
Propriétés
Numéro CAS |
64929-62-0 |
|---|---|
Formule moléculaire |
C11H15BrO |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
SJOOUGUUAGBXFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
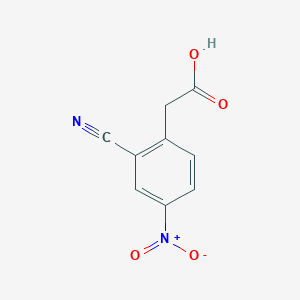
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
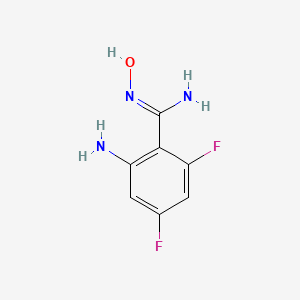
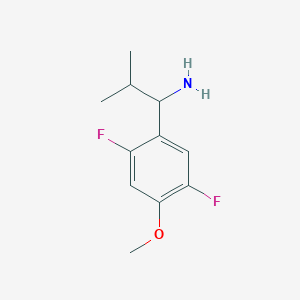
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
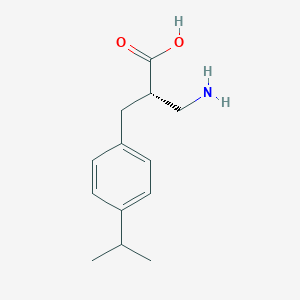
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
